An In-Depth Technical Guide to the Chemical Properties of 2-(Methylamino)-2-phenylacetic acid hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-(Methylamino)-2-phenylacetic acid hydrochloride
Introduction
2-(Methylamino)-2-phenylacetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, is a compound of significant interest to the scientific and pharmaceutical research communities. Structurally, it is an N-methylated analog of phenylglycine, featuring a chiral center at the alpha-carbon, which imparts stereospecific properties crucial for its interaction with biological systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its effective application and study. Its relevance spans from being a key building block in the synthesis of bioactive molecules to its potential applications in neuroscience and chiral catalysis.[1]
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to all research endeavors. This section outlines the key identifiers for 2-(Methylamino)-2-phenylacetic acid hydrochloride.
| Identifier | Value |
| IUPAC Name | 2-(methylamino)-2-phenylacetic acid hydrochloride[2] |
| Synonyms | N-Methyl-phenylglycine hydrochloride, α-(Methylamino)benzeneacetic acid hydrochloride, N-Me-Phg-OH·HCl[1] |
| CAS Number | 28544-42-5[2][3][4][5][6] |
| Molecular Formula | C₉H₁₂ClNO₂[2][4][5][6] |
| Molecular Weight | 201.65 g/mol [1][4][5][6] |
Chemical Structure
The structure comprises a central alpha-carbon bonded to a phenyl group, a carboxylic acid, a methylamino group, and a hydrogen atom. The hydrochloride salt form involves the protonation of the secondary amine.
Caption: Structure of 2-(Methylamino)-2-phenylacetic acid hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description | Rationale and Context |
| Appearance | Off-white powder or crystalline solid. | Similar to related compounds like N-Methyl-L-phenylglycine hydrochloride.[1] The solid-state is typical for organic salts at room temperature. |
| Melting Point | 231-233 °C | This relatively high melting point is characteristic of an ionic salt with strong intermolecular forces (ionic interactions, hydrogen bonding) compared to its parent free acid or the parent phenylacetic acid (m.p. 76-78 °C).[7] |
| Solubility | Soluble in water. Soluble in polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ion-dipole interactions with water. Its organic structure lends solubility in polar organic solvents. |
| pKa | Carboxylic Acid (COOH): ~2-3 Methylammonium (N⁺H₂CH₃): ~9-10 | The electron-withdrawing ammonium group adjacent to the carboxylic acid lowers its pKa significantly compared to phenylacetic acid (pKa 4.31).[8] The methylammonium pKa is typical for secondary alkylammonium ions. These values are critical for predicting ionization state in solution, which affects solubility, reactivity, and chromatographic behavior. |
| Calculated LogP (CLogP) | -1.329[6] | The negative value indicates high hydrophilicity, consistent with a charged molecule that partitions preferentially into the aqueous phase over an octanol phase. This is a key parameter in drug development for predicting absorption and distribution. |
| Storage | Store at room temperature in an inert atmosphere, sealed in a dry environment.[5] | The compound is stable under normal conditions.[1][9] Sealing the container is crucial as the hydrochloride salt can be hygroscopic. An inert atmosphere prevents potential long-term oxidative degradation. |
Synthesis and Purification
The synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride typically involves a multi-step process. A logical and common approach is the modification of a precursor like phenylglycine or its synthesis from basic starting materials.
Conceptual Synthesis Workflow
A plausible synthetic route starts from benzaldehyde, proceeds through a Strecker synthesis to form phenylglycine, which is then N-methylated and finally converted to the hydrochloride salt. This method is chosen for its reliability and use of well-established chemical transformations.
Caption: Plausible synthetic workflow for the target compound.
Protocol: Final Step - Hydrolysis and Salt Formation
This protocol outlines the conversion of a protected intermediate, such as an ester or N-protected version, to the final hydrochloride salt. This step is critical for isolating a pure, stable, and water-soluble product.
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Dissolution: Dissolve the N-protected methyl ester of 2-(methylamino)-2-phenylacetic acid (1.0 eq) in a suitable solvent mixture like methanol/water (3:1 v/v).
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Rationale: A polar protic solvent system is required to facilitate the hydrolysis of the ester and keep the starting material and product in solution.
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Saponification: Add an excess of a strong base, such as Lithium Hydroxide (LiOH) (1.5 eq), to the solution.
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Rationale: LiOH is a strong nucleophile that attacks the ester carbonyl, leading to saponification (hydrolysis of the ester to the carboxylate salt). The reaction is typically run at room temperature and monitored for completion.
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-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
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Acidification & Extraction: Once complete, carefully acidify the reaction mixture to a pH of ~5-6 with 10% hydrochloric acid.[10] Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting materials or non-polar impurities.[10]
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Rationale: This initial, gentle acidification protonates the carboxylate to the carboxylic acid while keeping the amine free base. This allows for the removal of organic-soluble impurities.
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-
Isolation of Hydrochloride Salt: Further acidify the aqueous layer to pH ~1-2 with concentrated hydrochloric acid.
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Rationale: Strong acidification protonates the secondary amine to form the methylammonium chloride salt. This charged species is often less soluble in the aqueous/organic mixture, causing it to precipitate.
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Crystallization and Filtration: Cool the acidified solution in an ice bath to promote crystallization. Collect the resulting precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether or acetone to remove residual water and any remaining organic impurities. Dry the final product under vacuum to yield pure 2-(Methylamino)-2-phenylacetic acid hydrochloride.
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Rationale: Washing with a volatile, non-polar solvent removes adsorbed impurities without dissolving the desired ionic product.
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Analytical Characterization
Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile compounds. A reverse-phase method is ideal for this polar analyte.
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- 5. 28544-42-5|2-(Methylamino)-2-phenylacetic acid hydrochloride|BLD Pharm [bldpharm.com]
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- 7. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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